molecular formula C10H14O B1593399 4-Isobutylphenol CAS No. 4167-74-2

4-Isobutylphenol

Cat. No.: B1593399
CAS No.: 4167-74-2
M. Wt: 150.22 g/mol
InChI Key: GDEHXPCZWFXRKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutylphenol is an organic compound with the molecular formula C10H14O. It is a derivative of phenol, where the hydrogen atom at the para position is replaced by an isobutyl group. This compound is known for its distinct chemical properties and is used in various industrial and research applications.

Scientific Research Applications

4-Isobutylphenol is utilized in various scientific research fields:

Safety and Hazards

When handling 4-Isobutylphenol, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

While specific future directions for 4-Isobutylphenol are not available, it’s worth noting that research in the field of organic chemistry continues to explore new synthetic routes and applications for phenolic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isobutylphenol can be synthesized through several methods. One common approach involves the Grignard reaction, where 4-methoxybenzaldehyde reacts with isobutylmagnesium bromide to form the corresponding carbinol. This intermediate is then dehydrated using sulfuric acid to yield the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of phenol with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-Isobutylphenyl acetate
  • 4-Isobutylbenzene
  • 4-Isobutylphenyl propionic acid (Ibuprofen)

Comparison: 4-Isobutylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and applications. For example, while 4-Isobutylphenyl propionic acid (Ibuprofen) is widely used as a non-steroidal anti-inflammatory drug, this compound is primarily used in industrial and research settings .

Properties

IUPAC Name

4-(2-methylpropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHXPCZWFXRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961893
Record name 4-(2-Methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4167-74-2
Record name 4-Isobutylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4167-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Methylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutylphenol
Reactant of Route 2
Reactant of Route 2
4-Isobutylphenol
Reactant of Route 3
Reactant of Route 3
4-Isobutylphenol
Reactant of Route 4
Reactant of Route 4
4-Isobutylphenol
Reactant of Route 5
Reactant of Route 5
4-Isobutylphenol
Reactant of Route 6
Reactant of Route 6
4-Isobutylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.